3-Benzylcyclohexanone
Overview
Description
3-Benzylcyclohexanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of cyclohexanone, where a benzyl group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylcyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylcyclohexanone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-benzylcyclohexanol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzylcyclohexanone derivatives with carboxyl or hydroxyl groups.
Reduction: 3-Benzylcyclohexanol.
Substitution: Halogenated benzylcyclohexanone derivatives.
Scientific Research Applications
3-Benzylcyclohexanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Benzylcyclohexanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. These reactions are facilitated by the resonance stabilization of intermediates, particularly in the benzyl position.
Comparison with Similar Compounds
Cyclohexanone: Lacks the benzyl group, making it less reactive in electrophilic aromatic substitution reactions.
Benzylcyclohexanol: The reduced form of 3-Benzylcyclohexanone, with different reactivity due to the presence of an alcohol group instead of a ketone.
Benzylacetone: Similar structure but with a different carbonyl position, leading to distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
3-benzylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFSCDMVBLDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342509 | |
Record name | 3-Benzylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85450-51-7 | |
Record name | 3-Benzylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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